2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
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Overview
Description
2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a compound that belongs to the class of acetamides and oxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the coupling of phenoxyacetic acid with 3-phenyl-1,2-oxazol-5-amine. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy and phenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.
Oxazole derivatives: Compounds with variations in the oxazole ring or additional functional groups.
Uniqueness
2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to its specific combination of a phenoxy group, a phenyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(12-21-14-9-5-2-6-10-14)18-17-11-15(19-22-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) |
InChI Key |
XICHKUPVNTVNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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